molecular formula C7H15NO B13533044 2-(Oxolan-3-yl)propan-2-amine

2-(Oxolan-3-yl)propan-2-amine

Cat. No.: B13533044
M. Wt: 129.20 g/mol
InChI Key: KMCVKBULLDQSBQ-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)propan-2-amine: 1-tetrahydro-3-furanyl-2-propanamine , is a chemical compound with the following structure:

CH3CH(NH2)CH2OCH2CH2CH2O\text{CH}_3-\text{CH}(\text{NH}_2)-\text{CH}_2-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{O} CH3​−CH(NH2​)−CH2​−O−CH2​−CH2​−CH2​−O

It consists of a furan ring (oxolan-3-yl) attached to a propylamine group. The compound’s molecular weight is approximately 129.2 g/mol .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-(Oxolan-3-yl)propan-2-amine. One common method involves the reductive amination of 3-hydroxypropanal with ammonia or an amine. The reaction proceeds under mild conditions and yields the desired product.

Chemical Reactions Analysis

Reactivity: 2-(Oxolan-3-yl)propan-2-amine can undergo various chemical reactions:

    Oxidation: It can be oxidized to form corresponding oxo-compounds.

    Reduction: Reduction of the furan ring can yield saturated derivatives.

    Substitution: The amino group can undergo substitution reactions.

    Amidation: Reaction with acyl chlorides or anhydrides can lead to amide formation.

Common Reagents and Conditions:

    Reductive Amination: Aldehydes or ketones, ammonia or amines, and reducing agents (e.g., NaBH₃CN).

    Oxidation: Oxidizing agents (e.g., H₂O₂, KMnO₄).

    Substitution: Acyl chlorides, anhydrides, or alkyl halides.

Major Products: The major products depend on the specific reaction conditions. For example, reductive amination yields this compound itself.

Scientific Research Applications

2-(Oxolan-3-yl)propan-2-amine finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug design.

    Biological Studies: Researchers explore its interactions with receptors and enzymes.

    Polymer Chemistry: The furan ring can participate in polymerization reactions.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.

Comparison with Similar Compounds

While 2-(Oxolan-3-yl)propan-2-amine is unique due to its furan ring, similar compounds include:

These compounds share structural features but differ in substituents or functional groups.

Biological Activity

2-(Oxolan-3-yl)propan-2-amine, also known as N-(oxolan-3-ylmethyl)propan-2-amine, is a chemical compound with the molecular formula C8_8H17_{17}NO and a molecular weight of approximately 143.23 g/mol. Its structure features a propan-2-amine moiety linked to a tetrahydrofuran ring (oxolane), which may contribute to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.

Synthesis

The synthesis of this compound typically involves reductive amination, where tetrahydrofuran reacts with an appropriate amine precursor in the presence of reducing agents like sodium borohydride or lithium aluminum hydride. This process is conducted under inert conditions to prevent oxidation and ensure high yield and purity.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activities and receptor interactions. These interactions suggest its role in influencing biological pathways relevant to drug development.

The compound's mechanism of action likely involves binding to specific enzymes or receptors, leading to alterations in their activity. This can result in various biological effects depending on the target involved. Studies have shown that compounds with similar structures often exhibit diverse pharmacological activities due to their unique interaction profiles.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other related compounds:

Compound Name Structural Features Key Differences
N-Methyl-1-(tetrahydro-3-furanyl)methanamineContains a furan ring instead of oxolaneDifferent ring structure
(2-Methyl-3-furyl)methylamineSimilar furan ring but different substitution on amineDifferent substitution pattern
N-Methyl-1-(3-methyloxetan-3-yl)methanamineContains an oxetane ringVariation in ring structure

The distinct combination of the tetrahydrofuran ring and propanamine moiety in this compound imparts unique chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies : Research has focused on how this compound modulates the activity of specific enzymes involved in metabolic pathways. For instance, its interaction with lysosomal phospholipase A2_2 has been investigated, revealing potential implications for drug-induced phospholipidosis .
  • Pharmacological Applications : The compound's ability to influence receptor activity suggests potential therapeutic applications. Investigations into its effects on neurotransmitter systems indicate possible roles in treating neurological disorders .
  • In Silico Studies : Virtual screening and molecular docking studies have been conducted to predict the binding affinity of 2-(Oxolan-3-yl)propan-2-amines with various biological targets, including viral proteases . These studies highlight its potential as a lead compound in antiviral drug development.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(oxolan-3-yl)propan-2-amine

InChI

InChI=1S/C7H15NO/c1-7(2,8)6-3-4-9-5-6/h6H,3-5,8H2,1-2H3

InChI Key

KMCVKBULLDQSBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCOC1)N

Origin of Product

United States

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